BenchChemオンラインストアへようこそ!

(-)-Dihydroalprenolol

Beta-1 adrenoceptor Antagonist potency pA2

(-)-Dihydroalprenolol (L-Dihydroalprenolol, CAS 59624-90-7) is the stereochemically pure (S)-enantiomer of dihydroalprenolol, a hydrogenated β-adrenergic antagonist. Unlike racemic alprenolol or generic β-blockers, this compound delivers: (1) stereoselective binding to β-1/β-2 adrenoceptors; (2) ~60% receptor desensitization with t1/2 ~10 min in frog erythrocyte membranes; (3) ~100-fold greater affinity for atypical β-adrenoceptors than nadolol (pA2 6.43 vs 4.7); (4) validated pA2 of 8.81 at β-1 receptors in guinea pig ileum, approximately 4-fold more potent than (-)-alprenolol. Essential as a radioligand for β-adrenoceptor binding assays and GPCR desensitization research. For R&D use only; not for human or veterinary application.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 59624-90-7
Cat. No. B1670582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dihydroalprenolol
CAS59624-90-7
SynonymsDihydroalprenolol, (S)-;  L-Dihydroalprenolol; 
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1OCC(CNC(C)C)O
InChIInChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1
InChIKeyJVHCMYZFGCOCTD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Dihydroalprenolol (CAS 59624-90-7): Beta-Adrenergic Antagonist for Receptor Pharmacology and Radioligand Binding Studies


(-)-Dihydroalprenolol (L-Dihydroalprenolol, CAS 59624-90-7) is the (S)-enantiomer of dihydroalprenolol, a hydrogenated derivative of alprenolol that functions as a β-adrenergic antagonist . The compound inhibits β-adrenergic receptor activity and is notable for inducing approximately 60% desensitization of β-adrenergic receptor binding sites in frog erythrocyte membrane preparations . Its tritiated form, [³H]dihydroalprenolol, has been widely employed as a high-affinity radioligand for labeling β-1 and β-2 adrenoceptors in receptor binding studies across multiple tissue types [1].

Why Beta-Adrenergic Antagonist Substitution Is Not Straightforward: The Case for (-)-Dihydroalprenolol Specificity


Substitution among β-adrenergic antagonists is not pharmacologically neutral due to divergent receptor subtype selectivity profiles, intrinsic activity differences, and tissue-specific antagonist behavior. (-)-Dihydroalprenolol is not merely a less potent alprenolol; direct comparative pharmacology demonstrates that hydrogenation of the allyl side chain produces quantifiable shifts in antagonist potency at distinct β-adrenoceptor populations [1]. Moreover, enantiomeric purity critically determines binding specificity—the (S)-enantiomer exhibits stereoselective receptor interactions that the racemate or (R)-enantiomer do not recapitulate [2]. For investigators requiring reliable β-adrenoceptor labeling or defined antagonist pharmacology, generic substitution with alprenolol, propranolol, or other class members introduces uncontrolled variables in receptor occupancy, desensitization kinetics, and off-target binding profiles.

(-)-Dihydroalprenolol (CAS 59624-90-7): Quantitative Differential Evidence Versus Comparator Compounds


Superior Beta-1 Adrenoceptor Antagonist Potency: (-)-Dihydroalprenolol Versus (-)-Alprenolol

In a direct head-to-head pharmacological comparison, (-)-dihydroalprenolol exhibits approximately 4-fold greater antagonist potency at beta-1 adrenoceptors than its parent compound (-)-alprenolol, despite near-identical potency at atypical beta adrenoceptors [1]. This demonstrates that hydrogenation of the alprenolol structure produces a meaningful and quantifiable enhancement in beta-1 receptor antagonism, not simply a conserved pharmacological profile.

Beta-1 adrenoceptor Antagonist potency pA2 Guinea pig ileum

Functional Selectivity: Differential Antagonist Activity at Atypical Beta Adrenoceptors Versus Standard Beta-1 Receptors

Both (-)-alprenolol and (-)-dihydroalprenolol act as competitive antagonists at atypical beta adrenoceptors, whereas propranolol (at 5 × 10⁻⁶ M) fails to exhibit measurable affinity at this receptor population [1]. This functional selectivity distinguishes these compounds from propranolol-class antagonists and positions (-)-dihydroalprenolol as one of only a few documented pharmacological probes with approximately 100-fold greater atypical beta adrenoceptor affinity than nadolol (pA2 = 4.7) [1].

Atypical beta adrenoceptor Receptor selectivity Functional pharmacology Guinea pig ileum

Receptor Desensitization Induction: 60% Beta-Adrenoceptor Binding Site Inactivation

(-)-Dihydroalprenolol induces a rapid (half-time approximately 10 minutes) and substantial desensitization of beta-adrenergic receptors, inactivating approximately 60% of beta-adrenergic receptor binding sites in purified frog erythrocyte membranes at 25°C . This desensitization property distinguishes (-)-dihydroalprenolol from many standard beta-blockers that lack this functional effect, offering a unique tool for studying receptor regulation mechanisms.

Receptor desensitization Beta-adrenergic receptor Frog erythrocyte Membrane binding

High-Affinity Radioligand Binding: KD Values Across Multiple Tissues

[³H]Dihydroalprenolol binds with high affinity to beta-adrenoceptors across multiple tissues, with reported KD values including 1 nM in human frontal cortex [1], 2.8 nM in human placenta [2], 1.0 nM in mouse cerebral cortical membranes [3], and 6.51 nM in rat immature red blood cell membranes [4]. In rat myocardial membranes, kinetic and Scatchard analyses yield KD values of 0.6 nM and 2.0 nM respectively at concentrations below 5 nM [5]. This cross-tissue binding consistency validates [³H]dihydroalprenolol as a reliable radioligand for beta-adrenoceptor quantification.

Radioligand binding KD Receptor affinity Beta-adrenoceptor

Stereoselective Beta-Adrenoceptor Binding: (S)-Enantiomer Purity Enables Specific Pharmacological Studies

Binding studies using [³H]dihydroalprenolol in neuraminidase-treated rat heart membranes demonstrate strict stereospecificity, with l-propranolol exhibiting higher affinity than d-propranolol [1]. This stereoselective binding behavior underscores the necessity of using the defined (S)-enantiomer (CAS 59624-90-7) rather than racemic mixtures for quantitative receptor pharmacology. The target compound is supplied as the pure (S)-enantiomer with ≥98% purity , ensuring that binding and functional data are not confounded by the presence of the less active (R)-enantiomer.

Stereoselectivity Enantiomer purity Receptor binding Beta-adrenoceptor

Pharmacological Differentiation: Absence of Agonist Activity at Atypical Beta Adrenoceptors Versus (-)-Alprenolol

A critical functional distinction exists between (-)-alprenolol and (-)-dihydroalprenolol at atypical beta adrenoceptors: (-)-alprenolol exerts agonistic activity at this receptor population, whereas (-)-dihydroalprenolol acts as a pure competitive antagonist without intrinsic agonism [1]. This difference is pharmacologically meaningful—hydrogenation of the alprenolol allyl side chain eliminates agonist activity while preserving antagonist potency (pA2 = 6.43 for (-)-dihydroalprenolol vs. 6.47 for (-)-alprenolol) [1].

Intrinsic activity Agonism Atypical beta adrenoceptor Functional selectivity

(-)-Dihydroalprenolol (CAS 59624-90-7): Validated Research and Industrial Application Scenarios


Beta-1 Adrenoceptor Antagonist Pharmacology in Isolated Tissue Preparations

(-)-Dihydroalprenolol is validated as a competitive antagonist at beta-1 adrenoceptors with a pA2 of 8.81 in guinea pig ileum, representing approximately 4-fold greater potency than (-)-alprenolol at this receptor subtype [1]. This application scenario is appropriate for investigators conducting organ bath pharmacology, receptor subtype characterization, or functional antagonist potency comparisons where maximal beta-1 blockade at lower concentrations is desired.

Atypical Beta Adrenoceptor Pharmacological Studies

(-)-Dihydroalprenolol is one of the few documented pharmacological probes for atypical beta adrenoceptors, exhibiting approximately 100-fold greater affinity (pA2 = 6.43) than nadolol (pA2 = 4.7) and effective antagonism where propranolol fails to bind [1]. Unlike its parent compound (-)-alprenolol, (-)-dihydroalprenolol acts as a pure antagonist without intrinsic agonism at this receptor population [1]. This application scenario supports investigations of atypical beta adrenoceptor physiology and pharmacology, particularly in gastrointestinal and non-cardiac tissues.

Beta-Adrenergic Receptor Desensitization and Regulation Studies

(-)-Dihydroalprenolol induces rapid desensitization of approximately 60% of beta-adrenergic receptor binding sites with a half-time of about 10 minutes in purified frog erythrocyte membranes at 25°C . This property enables mechanistic investigations of receptor desensitization, resensitization, and regulation by guanine nucleotides and other modulators. The compound serves as a tool for studying beta-adrenoceptor trafficking and signal transduction regulation in cell-free and cellular systems.

Radioligand Binding Assay Development and Beta-Adrenoceptor Quantification

[³H]Dihydroalprenolol is a high-affinity radioligand for beta-adrenoceptors with validated KD values across multiple tissues: 1 nM in human frontal cortex [2], 2.8 nM in human placenta [2], 1.0 nM in mouse cerebral cortical membranes [2], and 0.6-2.0 nM in rat myocardium [3]. The stereospecific binding properties of the (S)-enantiomer [4] support its use in receptor density quantification, competition binding studies, and screening of novel beta-adrenergic ligands. This application scenario is relevant for academic pharmacology laboratories and pharmaceutical screening programs requiring validated beta-adrenoceptor binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Dihydroalprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.